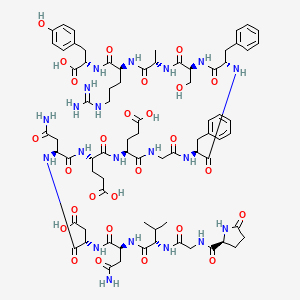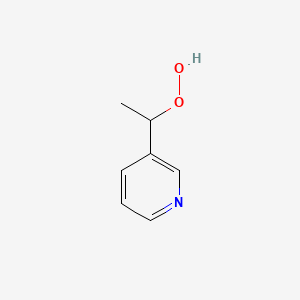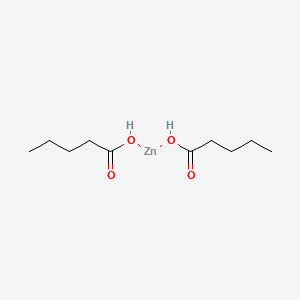
Zinkvalerianat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinkvalerianat, also known as zinc (II) valerianate, is a chemical compound formed from zinc and valerianic acid. It is a zinc salt of valerianic acid, which is derived from the roots of the valerian plant (Valeriana officinalis). This compound is known for its distinctive valerian-like odor and is used in various applications, including homeopathy and as a potential therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Zinkvalerianat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and valerianic acid.
Reduction: It can be reduced to elemental zinc and valerianic acid.
Substitution: this compound can participate in substitution reactions where the valerianate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and valerianic acid.
Reduction: Elemental zinc and valerianic acid.
Substitution: Products vary based on the substituent introduced .
Scientific Research Applications
Zinkvalerianat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.
Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.
Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from this compound can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Used as a dietary supplement and in lozenges for treating the common cold.
Zinc chloride: Utilized in various industrial applications, including as a flux in soldering.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antimicrobial agent.
Uniqueness of Zinkvalerianat
This compound is unique due to its valerianic acid component, which imparts specific biological and therapeutic properties not found in other zinc compounds. Its distinctive odor and potential use in homeopathy further differentiate it from other zinc salts .
Properties
Molecular Formula |
C10H20O4Zn |
|---|---|
Molecular Weight |
269.6 g/mol |
IUPAC Name |
pentanoic acid;zinc |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |
InChI Key |
HDRQELOZWSOMNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)O.CCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


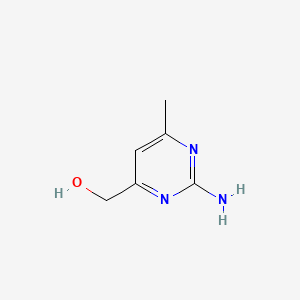
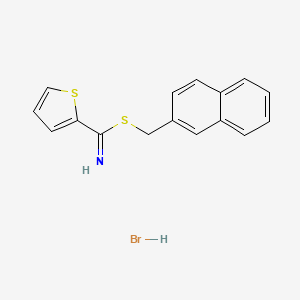
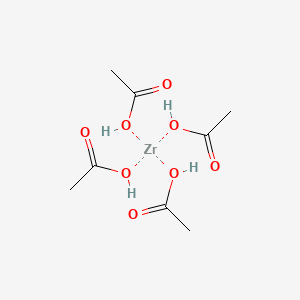
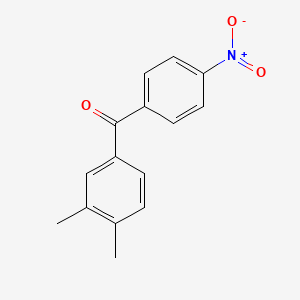
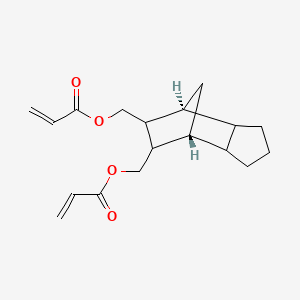
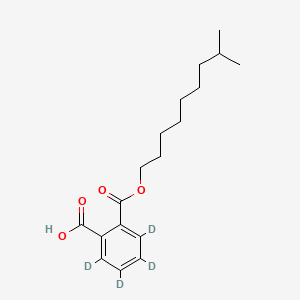
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
